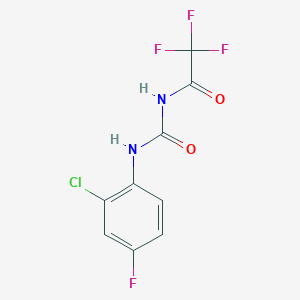
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, also known as DMPEB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide exerts its effects through various mechanisms. One of the main mechanisms is the inhibition of COX-2 and 5-LOX, which are involved in the inflammatory response. By inhibiting these enzymes, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting COX-2 and 5-LOX. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 MAPK pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that is relatively straightforward. However, one of the limitations of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has not been extensively studied in vivo, and its safety and efficacy have not been fully established. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide research. One direction is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties in vivo, using animal models. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide and to develop more efficient purification methods. Finally, future research should focus on identifying the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Synthesemethoden
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2-methoxyphenol, followed by the coupling of the resulting product with butanoyl chloride. This process results in the formation of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, which can be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to protect neurons from oxidative stress, making it a potential neuroprotective agent.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(13-15(14)2)20-19(21)9-6-12-23-18-8-5-4-7-17(18)22-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
NZXKIKBMPGDYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)





![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)



![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)
